

Norgestimate reference standard physicochemical properties

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Norgestimate Reference Standard: A Physicochemical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Norgestimate reference standard. Norgestimate is a synthetic progestin, a derivative of testosterone, widely used in combination with an estrogen as an oral contraceptive.[1][2] As a prodrug, it is rapidly and extensively metabolized into its active forms, primarily norelgestromin (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel.[1][3] [4] A thorough understanding of its physicochemical characteristics is fundamental for formulation development, analytical method validation, and quality control.

Core Physicochemical Properties

The fundamental physicochemical properties of the norgestimate reference standard are summarized below. This data is essential for its handling, characterization, and formulation.

Table 1: General Physicochemical Properties of Norgestimate



Property	Value	Source
Chemical Formula	C23H31NO3	[5][6][7]
Molecular Weight	369.5 g/mol	[3][5][7]
CAS Number	35189-28-7	[5][6][7]
Appearance	White to off-white or yellowish crystalline powder	[8]
Melting Point	214 - 218 °C	[1][3]
pKa (Strongest Acidic)	11.47 (Predicted)	[9]
pKa (Strongest Basic)	3.11 (Predicted)	[9]
logP	3.8 - 4.8	[3][9]
Optical Rotation	+110° at 25°C/D	[3]
Isomerism	Exists as a racemic mixture of E and Z isomers.	[1][8]
Polymorphism	Does not exhibit polymorphism.	[8]

Solubility Profile

Norgestimate is a lipophilic molecule, which is reflected in its solubility profile. It is practically insoluble in water but shows good solubility in various organic solvents. This information is critical for selecting appropriate solvent systems for analytical testing and formulation processes.

Table 2: Solubility of Norgestimate



Solvent	Solubility	Source
Water	Practically insoluble (0.00531 mg/mL)	[8][9]
Methylene Chloride	Freely soluble	[8]
Acetone	Soluble	[8]
Dimethylformamide (DMF)	~16 mg/mL	[10]
Dimethyl Sulfoxide (DMSO)	~14 mg/mL; 74 mg/mL	[10][11]
Ethanol	~2 mg/mL; 4 mg/mL	[10][11]
DMF:PBS (pH 7.2) (1:2)	~0.3 mg/mL	[10]

Note: For aqueous buffers, it is recommended to first dissolve norgestimate in an organic solvent like DMF before dilution.[10]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic methods are the primary tools for the identification and quantification of the norgestimate reference standard.

Table 3: Spectroscopic and Chromatographic Data for Norgestimate

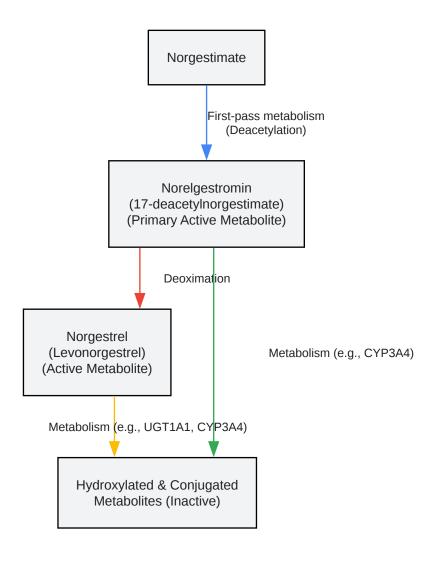


Technique	Data	Source
UV-Vis Spectroscopy	λmax: 242 nm (for metabolite Norelgestromin)	[12]
¹ H NMR, ¹³ C NMR	Data available with reference standards for structure elucidation.	[5]
Mass Spectrometry (MS)	Data available with reference standards for structure confirmation.	[5]
FT-IR Spectroscopy	Data available with reference standards for functional group identification.	[5]
HPLC	Retention time corresponds to the standard in the specified system.	[13]

Metabolic Pathway of Norgestimate

Norgestimate functions as a prodrug, undergoing rapid metabolism in the body to form its biologically active metabolites. The primary pathway involves deacetylation to norelgestromin, which is then deoximated to form norgestrel. This metabolic activation is crucial to its pharmacological effect.





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Caption: Metabolic conversion of Norgestimate to its active metabolites.

Experimental Protocols

Detailed and validated analytical methods are required for the quality control and characterization of norgestimate. Below are outlines of common experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Tablet Assay

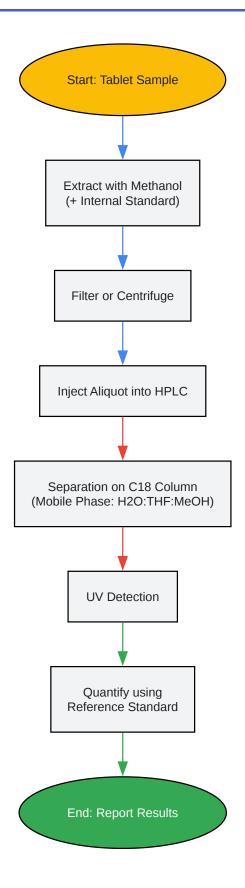
This method is used for the simultaneous determination of norgestimate and ethinyl estradiol in tablet formulations.[14][15] It is a stability-indicating assay capable of separating the syn- and anti-isomers of norgestimate.[14][15]



Methodology:

- Sample Preparation: Extract norgestimate from the tablet matrix using methanol containing an internal standard.[14][15]
- Chromatographic System:
 - Column: 5-μm, reversed-phase C18 column.[14][15]
 - Mobile Phase: A degassed mixture of Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v).
 [14]
 - o Detection: UV detector.
- Analysis: Inject an aliquot of the prepared sample and quantify based on the peak area relative to a certified reference standard.





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Caption: HPLC workflow for the assay of Norgestimate in tablets.



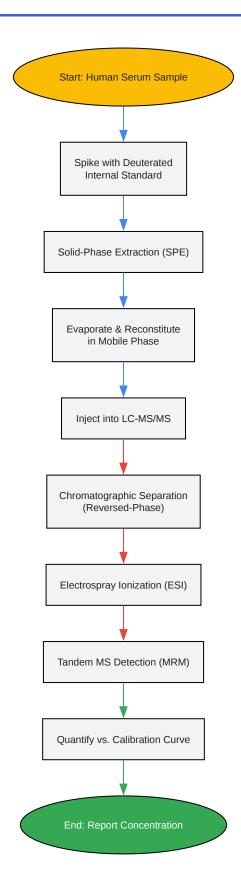
LC-MS/MS for Quantification in Human Serum

This protocol describes a sensitive method for the simultaneous determination of norgestimate and its key metabolites in a biological matrix like human serum.[16]

Methodology:

- Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction of the analytes from the human serum sample. Use a deuterated internal standard (e.g., 17desacetyl norgestimate-d6) for accurate quantification.[17]
- Chromatographic System (UPLC/HPLC):
 - o Column: Reversed-phase C18 column.
 - Mobile Phase: Employ a gradient elution with solvents such as acetonitrile and water with a modifier (e.g., formic acid).
- Mass Spectrometry Detection (MS/MS):
 - Ionization: Use Electrospray Ionization (ESI) in positive or negative mode.
 - Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Analysis: Construct a calibration curve using standards of known concentrations to quantify
 the analytes in the samples. The assay can achieve linearity in the low ng/mL to pg/mL
 range.[16][17]





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Caption: Workflow for Norgestimate metabolite quantification by LC-MS/MS.



General Spectroscopic Characterization

For the definitive identification of a norgestimate reference standard, a combination of spectroscopic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate
 the complete chemical structure. The chemical shifts, splitting patterns, and integration of the
 proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the
 molecule, confirming its identity and stereochemistry.
- Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in norgestimate, such as C=O (ester), C≡C (alkyne), C=N-OH (oxime), and C-H bonds. The vibrational frequencies serve as a confirmatory identification tool.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of norgestimate.[3] Fragmentation patterns observed in MS/MS experiments can further confirm the structure by identifying characteristic pieces of the molecule.

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